3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. The key steps include:
Formation of the Trimethoxyphenyl Intermediate: This involves the reaction of 2,4,5-trimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Cyclization and Functionalization: The intermediate undergoes cyclization and functionalization to form the final dibenzo[b,e][1,4]diazepin-1-one structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This binding inhibits the function of these proteins, leading to anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar pharmacophore properties.
Uniqueness
3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of the trimethoxyphenyl group with the dibenzo[b,e][1,4]diazepin-1-one structure. This combination enhances its bioactivity and makes it a valuable compound for further research and development .
Properties
CAS No. |
296886-19-6 |
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Molecular Formula |
C24H28N2O4 |
Molecular Weight |
408.5g/mol |
IUPAC Name |
9,9-dimethyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H28N2O4/c1-24(2)12-17-22(18(27)13-24)23(26-16-9-7-6-8-15(16)25-17)14-10-20(29-4)21(30-5)11-19(14)28-3/h6-11,23,25-26H,12-13H2,1-5H3 |
InChI Key |
ZLYQUIUNGBPWFS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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